2,6-Dichloro-5-methoxynicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

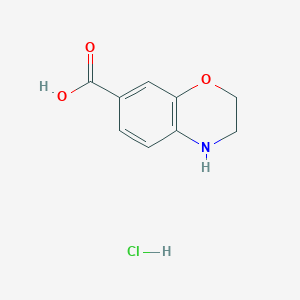

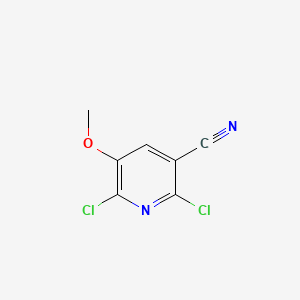

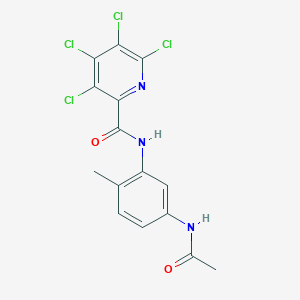

2,6-Dichloro-5-methoxynicotinonitrile is a chemical compound with the molecular formula C7H4Cl2N2O . It has a molecular weight of 203.02546 .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinonitrile core with two chlorine atoms and one methoxy group attached . The InChI code for this compound is 1S/C7H4Cl2N2O/c1-12-5-2-4(3-10)6(8)11-7(5)9/h2H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

2,6-Dichloro-5-methoxynicotinonitrile's derivatives have been studied through spectroscopic methods. A compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was analyzed using various spectroscopy techniques, revealing insights into its non-linear optical properties and potential as an anticancer agent (A. Eşme, 2021).

Synthesis and Characterization

The synthesis and characterization of a related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was studied. This research included analysis of its crystal structure and thermal stability, revealing the compound's strong blue fluorescence and high thermal stability up to 300°C (T. Suwunwong, S. Chantrapromma, H. Fun, 2013).

Herbicide Metabolism in Animals

Research on the metabolism of 2,6-dichlorobenzonitrile, a structurally similar compound, in rabbits and rats, found increased urinary excretion of glucuronides and ethereal sulphates, indicating its metabolic pathways in these animals (J. G. Wit, H. van Genderen, 1966).

Unusual Regioselective Reactions

A study on the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer revealed unique nucleophilic substitution patterns. This provides insights into chemical reactivity and potential applications in synthesizing complex organic molecules (L. V. Dyadyuchenko et al., 2021).

Cellulose Synthesis Inhibition in Plants

2,6-Dichlorobenzonitrile (DCB) has been used to study cellulose synthesis inhibition in plants. Research showed that DCB treatment led to the accumulation of nonmotile cellulose synthase subunits within localized regions of the plasma membrane in Arabidopsis hypocotyl cells (Seth Debolt et al., 2007).

Biotransformation in Microorganisms

The biotransformation of 2,6-dichlorobenzonitrile and other benzonitrile herbicides was investigated in Rhodococcus species. This research provided insights into the microbial degradation pathways and the impact on acute toxicities of these compounds (A. B. Veselá et al., 2012).

Environmental Impact and Degradation

A review on the environmental fate of dichlobenil, a related compound, summarized knowledge on microbial degradation, persistent metabolites, and involved organisms. This research is significant for understanding the environmental impact of these herbicides (M. Holtze et al., 2008).

Safety and Hazards

Future Directions

While specific future directions for 2,6-Dichloro-5-methoxynicotinonitrile are not mentioned in the available resources, research into similar compounds suggests potential applications in agriculture. Specifically, these compounds could be used as elicitors to stimulate the immune systems of plants, offering a promising strategy for protecting plants against diseases .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dichloro-5-methoxynicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

The specific mode of action of This compound It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that the compound has some effect on plant resistance induction, suggesting it may interact with pathways related to the plant immune system .

Pharmacokinetics

The ADME properties of This compound It is known that the compound has high gastrointestinal absorption and is predicted to be bbb permeant . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this .

Result of Action

The molecular and cellular effects of This compound Given its potential role in plant resistance induction, it is likely that the compound has some effect on the immune response of plants .

Properties

IUPAC Name |

2,6-dichloro-5-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c1-12-5-2-4(3-10)6(8)11-7(5)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJIECZOBAOYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)

![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)

![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)

![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)